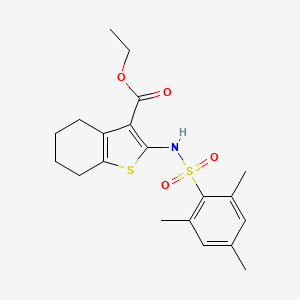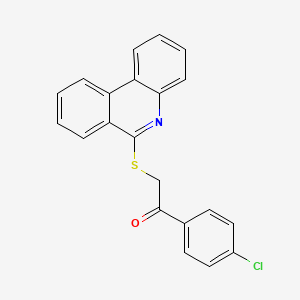![molecular formula C17H17N3OS B12267950 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12267950.png)
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidine ring, and a methylpyridine moiety
Métodos De Preparación
The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Methylpyridine Moiety: The final step involves the coupling of the methylpyridine group to the pyrrolidine ring through etherification or similar reactions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors to induce a therapeutic response.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole stands out due to its unique combination of structural elements. Similar compounds may include:
Benzothiazole Derivatives: Compounds with variations in the substituents on the benzothiazole ring.
Pyrrolidine Derivatives: Compounds with different groups attached to the pyrrolidine ring.
Methylpyridine Derivatives: Compounds with modifications to the methylpyridine moiety.
The uniqueness of this compound lies in its specific arrangement of these structural components, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N3OS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17N3OS/c1-12-10-18-8-6-15(12)21-13-7-9-20(11-13)17-19-14-4-2-3-5-16(14)22-17/h2-6,8,10,13H,7,9,11H2,1H3 |
Clave InChI |
GNSYVMHVAYSFHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267877.png)
![N,5-dimethyl-N-[1-(pyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12267890.png)
![4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267891.png)
![4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12267898.png)

![3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine](/img/structure/B12267902.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B12267906.png)
![1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12267908.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12267916.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12267926.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)

![N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12267940.png)
